

# molecular structure of 2-Bromo-6-chloro-4-nitroaniline

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## Compound of Interest

Compound Name: 2-Bromo-6-chloro-4-nitroaniline

Cat. No.: B165282

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## An In-depth Technical Guide to the Molecular Structure of 2-Bromo-6-chloro-4-nitroaniline

This guide provides a comprehensive technical overview of **2-Bromo-6-chloro-4-nitroaniline**, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, physicochemical properties, and, most critically, its nuanced molecular structure as elucidated by modern analytical techniques. Our approach is to not only present data but to explain the underlying chemical principles and experimental rationale, ensuring a deep and actionable understanding of this important molecule.

## Introduction and Strategic Importance

**2-Bromo-6-chloro-4-nitroaniline** (CAS No. 99-29-6) is a substituted aromatic amine that serves as a vital building block in organic synthesis.<sup>[1][2][3]</sup> Its trifunctionalized benzene ring, featuring electron-withdrawing nitro and halogen groups alongside an electron-donating amino group, creates a unique electronic and steric environment. This distinct substitution pattern makes it a valuable precursor, particularly in the synthesis of azo dyes and other complex organic molecules.<sup>[4][5]</sup> Understanding its precise molecular architecture is paramount for predicting its reactivity, designing novel synthetic pathways, and engineering materials with desired properties.

## Physicochemical and Spectroscopic Profile

The identity and purity of **2-Bromo-6-chloro-4-nitroaniline** are established through a combination of physical constants and spectroscopic data. These parameters provide the foundational fingerprint of the molecule.

## Core Properties

The fundamental physicochemical properties are summarized below, providing a quick reference for laboratory use. The compound typically appears as a pale yellow to orange crystalline powder.[\[6\]](#)[\[7\]](#)

Property	Value	Source(s)
CAS Number	99-29-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrClN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a>
Molecular Weight	251.47 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[9]</a>
Melting Point	176-178 °C	<a href="#">[4]</a> <a href="#">[6]</a>
Boiling Point	344.7 °C (Predicted)	<a href="#">[1]</a> <a href="#">[6]</a>
Density	~1.9 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a> <a href="#">[6]</a>
IUPAC Name	2-bromo-6-chloro-4-nitroaniline	<a href="#">[9]</a>
InChI Key	GLUCALKKMFBJEB- UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[8]</a> <a href="#">[10]</a>

## Spectroscopic Signature

Spectroscopic analysis provides direct insight into the molecular framework, confirming the connectivity and chemical environment of the atoms.

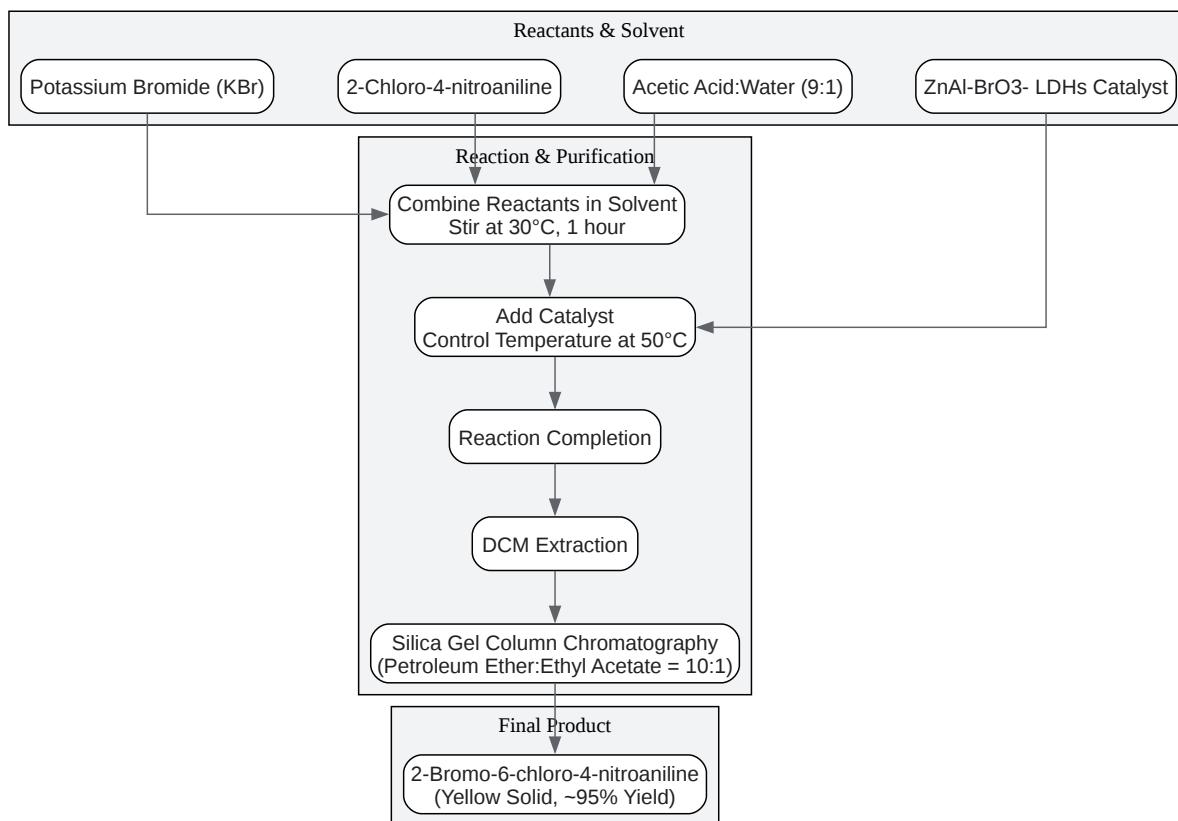
Technique	Key Observations
<sup>1</sup> H NMR	The spectrum is expected to show two distinct signals in the aromatic region for the two non-equivalent protons on the benzene ring. <a href="#">[10]</a>
Mass Spectrometry	The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine ( <sup>79</sup> Br/ <sup>81</sup> Br) and chlorine ( <sup>35</sup> Cl/ <sup>37</sup> Cl) isotopes. <a href="#">[9]</a>
Infrared (IR) Spectroscopy	Key vibrational bands include N-H stretching from the amine group, symmetric and asymmetric stretching of the N=O bonds in the nitro group, and C-Br/C-Cl stretching vibrations. <a href="#">[11]</a>

## Synthesis Pathway and Rationale

The regioselective synthesis of **2-Bromo-6-chloro-4-nitroaniline** is a classic example of directing group effects in electrophilic aromatic substitution. The most common route begins with 2-chloro-4-nitroaniline, leveraging the existing substituents to guide the incoming electrophile.

## Synthesis Workflow

The diagram below outlines the typical laboratory-scale synthesis. The choice of a specialized catalyst system like ZnAl-BrO<sub>3</sub><sup>-</sup> layered double hydroxides (LDHs) is critical for achieving high yield and selectivity by providing a controlled source of the brominating agent.

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Caption: Workflow for the synthesis of **2-Bromo-6-chloro-4-nitroaniline**.

## Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures and is designed for reproducibility.[\[6\]](#)[\[12\]](#)

- **Vessel Preparation:** To a 50 mL three-neck flask, add 345 mg (2 mmol) of 2-chloro-4-nitroaniline and 143 mg (1.2 mmol) of potassium bromide.
- **Solvent Addition:** Introduce 10 mL of a solvent mixture consisting of acetic acid and water in a 9:1 ratio.
- **Initial Stirring:** Place the flask in a thermostatic magnetic stirring water bath and stir the mixture at 30°C for 1 hour.
- **Catalyst Introduction:** Control the reaction temperature at 50°C. Slowly add 1.8 g (1.8 mmol) of ZnAl-BrO<sub>3</sub><sup>-</sup>-LDHs catalyst in batches over approximately 15 minutes.
- **Reaction Monitoring:** Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).
- **Workup and Extraction:** Upon completion, extract the reaction solution with dichloromethane. Combine the organic phases.
- **Purification:** Add silica gel (200-300 mesh) to the combined organic phase for adsorption. Remove the dichloromethane via distillation under reduced pressure.
- **Final Isolation:** Purify the resulting residue by column chromatography using a mobile phase of petroleum ether and ethyl acetate (10:1 ratio) to yield the pure product. The final product is a yellow solid with an expected yield of around 95%.[\[6\]](#)

## Deep Dive into Molecular and Crystal Structure

The most definitive understanding of a molecule's structure comes from single-crystal X-ray diffraction. A study by Glidewell (2005) provides the crystallographic data for **2-Bromo-6-chloro-4-nitroaniline**.[\[6\]](#) This data reveals not just the atomic connectivity but the precise three-dimensional arrangement, bond lengths, angles, and the critical intermolecular forces that govern its solid-state properties.

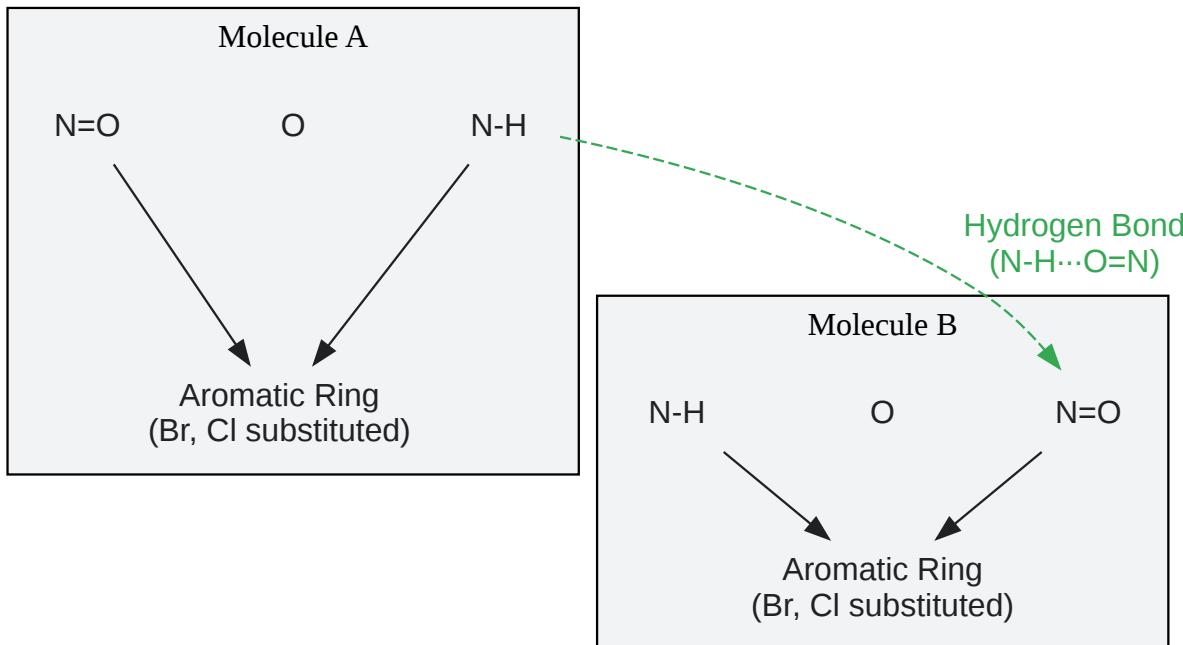
## Intramolecular Geometry

The core of the molecule is a benzene ring substituted at positions 1 (amino), 2 (bromo), 6 (chloro), and 4 (nitro). The steric hindrance imposed by the bulky bromine and chlorine atoms ortho to the amino group, combined with the electronic effects of the nitro group, leads to minor distortions from a perfectly planar benzene ring.

## Intermolecular Interactions and Crystal Packing

The crystal structure is not defined by isolated molecules but by a repeating lattice held together by non-covalent interactions. In the case of **2-Bromo-6-chloro-4-nitroaniline**, hydrogen bonding is the dominant organizing force.<sup>[6]</sup>

Specifically, the amine ( $\text{-NH}_2$ ) group acts as a hydrogen bond donor, while the nitro ( $\text{-NO}_2$ ) group of an adjacent molecule acts as an acceptor. This interaction links the molecules into simple C(8) chains, a common motif in crystal engineering.<sup>[6]</sup>



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Caption: Intermolecular hydrogen bonding between adjacent molecules.

This hydrogen bonding network is fundamental to the compound's physical properties, such as its relatively high melting point and its crystalline nature. The specific arrangement dictates the crystal packing, density, and even its dissolution properties.

## Applications in Industry and Research

The unique structural features of **2-Bromo-6-chloro-4-nitroaniline** make it a valuable intermediate in several fields.

- **Dye Synthesis:** It is a key precursor for producing disperse dyes. The amino group can be diazotized and then coupled with other aromatic compounds to create a wide range of colors.[\[4\]](#)[\[5\]](#)
- **Analytical Chemistry:** It can be used as an analytical standard in chromatographic methods, such as gas chromatography, for the detection and quantification of related compounds in environmental or industrial samples.[\[6\]](#)[\[7\]](#)
- **Materials Science:** The study of its crystal structure and hydrogen bonding contributes to the broader field of crystal engineering, where scientists design and synthesize new solid-state materials with tailored properties.[\[6\]](#)

## Safety and Handling

As with any laboratory chemical, proper handling of **2-Bromo-6-chloro-4-nitroaniline** is essential.

- **Hazards:** It is classified as an irritant, causing skin, eye, and respiratory tract irritation.[\[1\]](#)
- **Precautions:** Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
- **Storage:** The compound should be stored at room temperature in a tightly sealed container, protected from light and kept under an inert atmosphere to ensure its stability.[\[6\]](#)[\[7\]](#)

## Conclusion

**2-Bromo-6-chloro-4-nitroaniline** is more than a simple chemical reagent; it is a case study in the principles of organic chemistry, from regioselective synthesis to the subtleties of molecular self-assembly. Its structure, governed by the interplay of steric and electronic effects, is precisely characterized by crystallographic and spectroscopic methods. This deep structural knowledge is the key to unlocking its full potential in the synthesis of dyes, the development of new materials, and its application as a reliable analytical standard.

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